N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17N3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-butyl-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C12H17N3/c1-3-4-9-13-12-14-10-7-5-6-8-11(10)15(12)2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |
InChI Key |
FYOLAFLVTAEHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
Preparation Methods
Alkylation and Cyclization
A common strategy involves reacting o-phenylenediamine with butylating and methylating agents. For example, N-tert-butyl-1-methyl-1H-benzo[d]imidazol-2-amine is synthesized via sequential alkylation using tert-butyl bromide and methyl iodide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine groups of o-phenylenediamine react with alkyl halides. Yields for this method range from 65% to 78%, depending on the steric hindrance of the alkyl groups.
Optimization Insight :
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates.
- Temperature : Reactions performed at 60–80°C improve regioselectivity for N1-methylation over N3-alkylation.
Coupling of Isothiocyanates with Diamines
Recent advancements highlight the use of isothiocyanate derivatives and benzene-1,2-diamines as building blocks. This method, detailed in a 2025 Nature study, enables a one-pot synthesis under visible light irradiation without photocatalysts.
Three-Step One-Pot Synthesis
- N-Substitution : o-Phenylenediamine reacts with protecting agents (e.g., tosyl chloride) in ethanol/water (9:1) with K₂CO₃ at room temperature.
- Thiourea Formation : The intermediate reacts with butyl isothiocyanate to form a thiourea derivative.
- Cyclodesulfurization : Visible light (3 W blue LED) mediates radical-based cyclization, yielding this compound in 72–92% yield.
Key Advantages :
- Eliminates toxic desulfurizing agents (e.g., HgO or I₂).
- Scalable to gram quantities with minimal purification.
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow systems offer enhanced efficiency. A patent by Hong et al. (1998) describes a method where 2-chlorobenzimidazole undergoes alkylation with butylamine and methyl iodide in a flow reactor.
Reaction Conditions and Yield
| Parameter | Value |
|---|---|
| Temperature | 50–55°C |
| Residence Time | 30 minutes |
| Solvent | Methanol or Acetonitrile |
| Yield | 85–90% |
Notable Features :
- Avoids intermediate isolation, reducing waste.
- Compatible with heterogeneous catalysts (e.g., CuI) for improved selectivity.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions by enhancing molecular collisions. A 2022 study demonstrated the synthesis of 2-alkylamino benzimidazoles using carbodiimides under microwave conditions.
Procedure and Efficiency
- Reactants : o-Phenylenediamine, butyl isocyanate, and methyl iodide.
- Conditions : 150 W, 120°C, 20 minutes.
- Yield : 88% with >99% purity.
Mechanistic Note : Microwave energy promotes rapid cyclization by destabilizing the transition state, reducing reaction time from hours to minutes.
Comparison of Synthetic Methods
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclization | 65–78 | Moderate | Simple reagents | Low regioselectivity |
| Visible Light | 72–92 | High | Catalyst-free, green chemistry | Requires specialized equipment |
| Continuous Flow | 85–90 | Industrial | High throughput | Initial setup cost |
| Microwave | 88 | Lab-scale | Rapid synthesis | Energy-intensive |
Mechanistic Insights and Side Reactions
Competing Pathways
Chemical Reactions Analysis
Types of Reactions
N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Butyl-1-methyl-1H-benzo[d]imidazol-2-one, while reduction can produce this compound derivatives with reduced functional groups .
Scientific Research Applications
N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine can be contextualized against related benzimidazole derivatives (Table 1). Key comparisons include:
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations :
Substituent Effects on Activity :
- The methyl group at N1 (as in compound 6a) is critical for PqsR inhibition activity, while thiol or oxazole substitutions abolish activity . This suggests that the N1-methyl group in the target compound may similarly enhance interactions with biological targets.
- Halogenated benzyl groups (e.g., 3,4-dichlorobenzyl in compound 11) improve antimicrobial activity due to halogen-bonding interactions .
Alkyl Chain Influence: The butyl chain in the target compound increases lipophilicity compared to shorter alkyl chains (e.g., methyl or ethyl in compounds 6a and 2e). This could enhance membrane permeability but reduce aqueous solubility.
Synthetic Accessibility :
- Yields for N1-substituted derivatives (e.g., dichlorobenzyl or pyridylmethyl) range from 10–73%, with purity >98% confirmed via LCMS and NMR . The target compound’s synthesis would likely follow similar protocols but with butyl halides.
Electron-Withdrawing vs. Nitro groups (e.g., in ) reduce amine basicity, whereas alkyl groups (e.g., butyl) increase it, affecting protonation states in physiological conditions.
Biological Activity
N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound is a benzimidazole derivative characterized by the presence of a butyl group at the nitrogen position and a methyl group at the 1-position. The structural arrangement contributes to its interaction with various biological macromolecules, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to exhibit:
- Antimicrobial Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth .
- Anticancer Properties : Research indicates that derivatives of benzimidazole, including this compound, can induce apoptosis in cancer cells. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 and U87 glioblastoma .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | 0.01 - 0.15 | |
| Anticancer | MCF7 | 3.1 | |
| Anticancer | U87 glioblastoma | 45.2 | |
| Antitubercular | Mycobacterium tuberculosis | 2.32 |
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of N-butyl derivatives against Pseudomonas aeruginosa, showing an impressive minimum inhibitory concentration (MIC) of 0.01 mM, indicating strong bactericidal properties . This suggests potential for development as an antimicrobial agent.
Case Study 2: Anticancer Activity
In another investigation, this compound was tested on MCF7 breast cancer cells, where it demonstrated an IC50 value of 3.1 µM. This highlights its potential as a chemotherapeutic agent . Flow cytometry analysis revealed that the compound induces apoptosis in a dose-dependent manner.
Case Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis indicated that modifications to the benzimidazole core significantly affect biological activity. For instance, substituents at the nitrogen position were found to enhance both antimicrobial and anticancer activities .
Q & A
Q. What are the common synthetic routes for N-Butyl-1-methyl-1H-benzo[d]imidazol-2-amine?
The compound can be synthesized via alkylation of 1H-benzo[d]imidazol-2-amine derivatives. A one-pot method using CBr₄ as a catalyst (78% yield) involves reacting 1H-benzo[d]imidazol-2-amine with ethyl 3-oxo-3-phenylpropanoate in CH₃CN at 80°C . Alternatively, copper-catalyzed three-component coupling with sulfonyl azides and terminal alkynes offers a modular approach for functionalized derivatives .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 3.40 ppm for ethyl groups in N-ethyl derivatives) .
- IR spectroscopy : Identifies NH stretches (~3293 cm⁻¹) and aromatic C=C vibrations (~1617 cm⁻¹) .
- LC-MS/APCI-ESI : Validates molecular ion peaks (e.g., m/z = 331.9 [M+H]⁺ for norastemizole analogs) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Catalyst screening is critical. For example, CBr₄ outperforms other additives (e.g., KI or ZnBr₂) in one-pot synthesis due to its Lewis acid properties, enabling efficient imidazole ring formation . Solvent polarity (CH₃CN vs. DMF) and temperature (80°C vs. room temperature) also influence reaction rates and byproduct formation .
Q. What mechanistic insights explain unexpected reaction products, such as double amination?
In SNAr reactions, competing pathways like N-demethylation and self-catalyzed N-diarylation can occur. For instance, 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole reacts with 1-methylpiperidinamine to form bis-aminated products via intermediate instability and faster secondary amination .
Q. How does the compound interact with PRMT5/MTA in enzyme inhibition?
X-ray crystallography (PDB: 8CTB) reveals bifurcated H-bonds between the –NH₂ group and Glu435/Glu444 residues, along with van der Waals interactions with the MTA methyl group. The 7-chloro substitution enhances binding affinity (PRMT5/MTA Kd = 12.0 μM) but increases lipophilicity (clogP = 1.7), affecting ligand-lipophilicity efficiency (LLE) .
Q. How do substituents influence structure-activity relationships (SAR)?
Substituents on the benzimidazole core modulate potency and selectivity. For example:
- N-alkyl groups (e.g., butyl) improve membrane permeability but may reduce aqueous solubility.
- Electron-withdrawing groups (e.g., Cl at position 7) enhance target binding but raise metabolic stability concerns .
- Piperidine derivatives show improved histamine H1/H4 receptor dual activity via hydrophobic cavity interactions .
Data Analysis & Contradictions
Q. How to resolve yield discrepancies in catalytic methods?
Conflicting yields (e.g., 78% with CBr₄ vs. lower yields with ZnBr₂) stem from catalyst-dependent activation of electrophilic intermediates. Systematic screening of additives (Table 1 in ) and stoichiometric ratios is recommended to identify optimal conditions.
Q. Why do some synthetic routes produce impurities like sulfoxides or sulfones?
Oxidative byproducts arise from incomplete control of sulfur oxidation states. For example, fenbendazole impurities (e.g., 5-(phenylsulfinyl)-1H-benzo[d]imidazol-2-amine) form under mild oxidative conditions, requiring rigorous monitoring of reaction atmospheres (O₂ vs. N₂) .
Methodological Recommendations
Q. What strategies enhance purity in large-scale synthesis?
Q. How to validate binding modes in enzyme inhibition studies?
Combine X-ray co-crystallography (e.g., PDB: 8CTB ) with molecular dynamics simulations to assess conformational stability. Mutagenesis of key residues (e.g., Glu435Ala) can confirm critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
